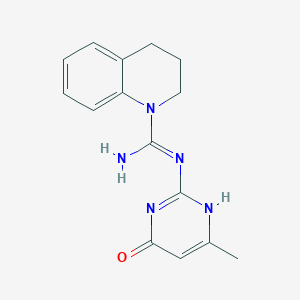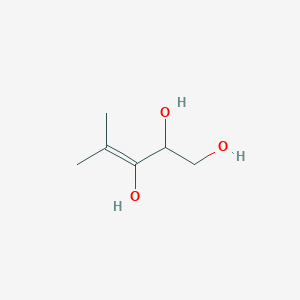
2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate is a chemical compound that features a quinoline derivative structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both quinoline and sulfonyl groups in its structure suggests it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate typically involves multiple steps:
-
Formation of the Quinoline Derivative: : The initial step often involves the synthesis of the 3,4-dihydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
-
Sulfonylation: : The quinoline derivative is then subjected to sulfonylation
-
Amination: : The sulfonylated quinoline is then reacted with an appropriate amine to introduce the ethanamine group. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
-
Oxalate Formation: : Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid. This step is typically performed in an aqueous or alcoholic solution to precipitate the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoline ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
-
Substitution: : The ethanamine group can participate in nucleophilic substitution reactions. Halogenated reagents or alkylating agents can be used to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Sulfoxides, sulfides.
Substitution Products: Various alkylated or halogenated derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its quinoline core is a common motif in many bioactive molecules, suggesting possible applications in antimicrobial, antiviral, and anticancer research.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its sulfonyl group may also impart unique characteristics to polymers or other materials.
作用機序
The mechanism of action of 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline ring can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and lead to various therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Sulfonyl Compounds: Sulfonamides, which are used as antibiotics.
Uniqueness
2-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate is unique due to the combination of the quinoline and sulfonyl groups in its structure. This dual functionality can provide a broader range of chemical reactivity and biological activity compared to compounds with only one of these groups.
特性
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.C2H2O4/c12-7-9-16(14,15)13-8-3-5-10-4-1-2-6-11(10)13;3-1(4)2(5)6/h1-2,4,6H,3,5,7-9,12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCQXFQEAWWOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)CCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7884861.png)





